molecular formula C9H12N2O2 B14176837 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol CAS No. 917805-21-1

4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol

Cat. No.: B14176837
CAS No.: 917805-21-1
M. Wt: 180.20 g/mol
InChI Key: VVYSRNKXZJVMDB-UHFFFAOYSA-N
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Description

4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is an organic compound with the molecular formula C9H12N2O2 It is a derivative of indene, featuring amino groups at positions 4 and 7, and hydroxyl groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol typically involves multi-step organic reactions. One common method starts with the reduction of indene derivatives, followed by the introduction of amino groups through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of indene derivatives, followed by amination and hydroxylation steps

Chemical Reactions Analysis

Types of Reactions

4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol involves its interaction with biological molecules. The amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Indandiol: A similar compound with hydroxyl groups at positions 1 and 2 but lacking amino groups.

    4,7-Diaminoindene: A compound with amino groups at positions 4 and 7 but lacking hydroxyl groups.

Uniqueness

4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

917805-21-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4,7-diamino-2,3-dihydro-1H-indene-1,2-diol

InChI

InChI=1S/C9H12N2O2/c10-5-1-2-6(11)8-4(5)3-7(12)9(8)13/h1-2,7,9,12-13H,3,10-11H2

InChI Key

VVYSRNKXZJVMDB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C(C=CC(=C21)N)N)O)O

Origin of Product

United States

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